molecular formula C24H23N3O2 B4152555 N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE

N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE

Cat. No.: B4152555
M. Wt: 385.5 g/mol
InChI Key: BTTWAQVFMQVUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines benzyl, methylphenyl, pyridinyl, and pyrrolidinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps. One common method involves the reaction of benzaldehyde with a primary amine to form an imine, followed by hydrogenation in the presence of a catalyst containing metals from groups 8 to 10 of the Periodic Table . The reaction is carried out in a water-miscible solvent, and the resulting water of reaction is not removed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of imine formation and hydrogenation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-BENZYL-1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-18-10-12-21(13-11-18)26-17-20(15-23(26)28)24(29)27(22-9-5-6-14-25-22)16-19-7-3-2-4-8-19/h2-14,20H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTWAQVFMQVUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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